molecular formula C24H25N3O2S B5121564 3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide

3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5121564
M. Wt: 419.5 g/mol
InChI Key: VVONWEFAQAZQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPTES, and it belongs to a class of compounds known as glutaminase inhibitors. Glutaminase is an enzyme that is involved in the metabolism of glutamine, an amino acid that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of glutaminase has been identified as a potential therapeutic strategy for cancer treatment, and BPTES is one of the compounds that have been developed for this purpose.

Mechanism of Action

BPTES acts as a competitive inhibitor of glutaminase, binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a reduction in the levels of glutamate, which is an important source of energy for cancer cells. The inhibition of glutaminase by BPTES leads to a metabolic stress response in cancer cells, leading to reduced cell proliferation and increased cell death.
Biochemical and Physiological Effects
BPTES has been shown to have several biochemical and physiological effects on cancer cells. Inhibition of glutaminase by BPTES leads to a reduction in the levels of glutamate, which is an important source of energy for cancer cells. This leads to a metabolic stress response in cancer cells, leading to reduced cell proliferation and increased cell death. BPTES has also been shown to induce autophagy, a process by which cells recycle their own components to survive under stress conditions.

Advantages and Limitations for Lab Experiments

BPTES has several advantages as a tool for scientific research. It is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. BPTES has also been shown to be effective in vivo, making it a valuable tool for studying the effects of glutaminase inhibition in animal models of cancer. However, BPTES has some limitations as a tool for scientific research. It has low solubility in water, making it difficult to work with in aqueous solutions. BPTES also has a short half-life in vivo, limiting its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the scientific research on BPTES. One direction is to develop more potent and selective glutaminase inhibitors that have improved pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of BPTES in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other anticancer drugs should be further investigated to identify new synergistic effects. Finally, the development of new methods for the delivery of BPTES to cancer cells should be explored to improve its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of BPTES involves several steps, including the reaction of 4-(4-pyridinylmethyl)aniline with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. The sulfonamide intermediate is then reacted with 3-butoxybenzoyl chloride to form the final product, BPTES. The synthesis of BPTES has been optimized to improve its yield and purity, and several modifications to the original synthesis method have been proposed.

Scientific Research Applications

BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutamine is an essential nutrient for cancer cells, and inhibition of glutaminase has been shown to induce cell death in cancer cells. BPTES has been shown to be effective in inhibiting glutaminase activity in cancer cells, leading to reduced cell proliferation and increased cell death. BPTES has also been shown to be effective in combination with other anticancer drugs, such as cisplatin and paclitaxel, leading to synergistic effects.

properties

IUPAC Name

3-butoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-2-3-15-29-22-6-4-5-20(17-22)23(28)27-24(30)26-21-9-7-18(8-10-21)16-19-11-13-25-14-12-19/h4-14,17H,2-3,15-16H2,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVONWEFAQAZQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

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